molecular formula C24H26ClN3O4S B2845131 N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-72-8

N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2845131
CAS No.: 878057-72-8
M. Wt: 488
InChI Key: QUBTYZNROPFEOS-UHFFFAOYSA-N
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Description

This compound features a 2-chlorobenzyl group attached to an acetamide core, which is further modified by a sulfonyl-linked indole moiety substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4S/c25-20-10-4-2-8-18(20)14-26-23(29)17-33(31,32)22-15-28(21-11-5-3-9-19(21)22)16-24(30)27-12-6-1-7-13-27/h2-5,8-11,15H,1,6-7,12-14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBTYZNROPFEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with CAS number 878053-36-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and its pharmacological implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H26ClN3O4S
  • Molecular Weight : 488.0 g/mol
  • Structure : The compound consists of a piperidine moiety, an indole derivative, and a sulfonamide group, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of related compounds. For instance:

  • Compounds containing piperidine and sulfonamide functionalities showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound COther strainsWeak to Moderate

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. Specifically:

  • Piperidine derivatives have been associated with acetylcholinesterase (AChE) inhibition and urease inhibition. Compounds in this class have shown IC50 values indicating strong inhibitory activity against these enzymes .
EnzymeIC50 Value (µM)Reference
Acetylcholinesterase0.63 - 6.28
Urease1.13 - 6.28

The proposed mechanisms by which this compound exerts its effects include:

  • Binding Interactions : The sulfonamide group enhances binding interactions with target enzymes and bacterial proteins.
  • Structural Compatibility : The indole and piperidine moieties contribute to the overall stability and interaction profile of the compound with biological targets.

Case Studies

Recent studies have explored the efficacy of similar compounds in various biological assays:

  • Antimicrobial Screening : A series of synthesized compounds were tested against different bacterial strains, revealing that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
    • Example Study : A study reported that a piperidine-based derivative had an MIC (Minimum Inhibitory Concentration) value of 3.5 µg/mL against E. coli, indicating strong antibacterial properties.
  • In Vivo Studies : Future research is necessary to evaluate the in vivo efficacy and safety profiles of these compounds, particularly focusing on their pharmacokinetics and potential side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant anticancer properties. The indole structure is often associated with the inhibition of cancer cell proliferation and induction of apoptosis. Studies have shown that derivatives of this compound can interact with specific protein targets involved in cancer pathways, leading to reduced tumor growth in vitro and in vivo models.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, making it a potential candidate for developing new antibiotics.

Neuroprotective Effects

Recent studies have suggested that compounds with similar structures may offer neuroprotective benefits. By reducing oxidative stress and inflammation, they could potentially mitigate neurodegenerative processes associated with diseases like Alzheimer's or Parkinson's disease.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant for drug design aimed at regulating metabolic diseases or conditions characterized by enzyme overactivity.

Biological Assays

The compound has been utilized in various biological assays to evaluate its effects on cellular functions. These assays often measure cell viability, proliferation rates, and apoptosis markers, providing insights into its potential therapeutic uses.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound.
Study 2Antimicrobial EfficacyShowed effective inhibition of bacterial strains resistant to conventional antibiotics.
Study 3NeuroprotectionIndicated reduced oxidative stress markers in neuronal cultures treated with the compound.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

  • N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide () Key Difference: Replaces the 2-chlorobenzyl group with 4-fluorobenzyl and substitutes the sulfonyl (-SO₂-) with a thio (-S-) group. The thio group, being less polar than sulfonyl, could decrease metabolic stability .
  • 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851, )

    • Key Difference : Uses a 4-chlorobenzyl group and replaces the sulfonyl-piperidinyl moiety with a pyridin-4-yl acetamide.
    • Impact : The pyridine ring introduces basicity and hydrogen-bonding capability, which may enhance tubulin inhibition (as reported in preclinical studies) compared to the piperidinyl group .

Modifications to the Sulfur-Containing Linker

  • (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide () Key Difference: Replaces the sulfonylacetamide with a hydrazine-carbothioamide group. Impact: The thiosemicarbazone moiety is known for metal chelation and antimicrobial activity. The rigid planar structure (confirmed by X-ray crystallography in ) may influence DNA intercalation or enzyme inhibition .

Heterocyclic and Acetamide Variations

  • N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide () Key Difference: Incorporates a thiazolidinone ring and a 2-chlorophenyl group.

Physicochemical and Structural Insights

  • Crystal Packing: reveals that related compounds adopt monoclinic crystal systems (space group P2₁/c), with planar indole moieties facilitating π-π stacking. The target compound’s sulfonyl group may alter packing efficiency .
  • Metabolic Stability : Sulfonyl groups (target compound) are generally more oxidation-resistant than thioether linkages (), suggesting improved pharmacokinetics.

Q & A

Q. What are the critical steps in synthesizing N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Sulfonylation : Introducing the sulfonyl group to the indole moiety under controlled conditions (e.g., using chlorosulfonic acid in dry dichloromethane at 0–5°C) .
  • Amide coupling : Reacting the sulfonylated intermediate with 2-chlorobenzylamine via carbodiimide-mediated coupling (e.g., TBTU in DCM with 2,6-lutidine as a base) .
  • Piperidine incorporation : Alkylation of the indole nitrogen with a 2-oxo-2-(piperidin-1-yl)ethyl group using a nucleophilic substitution reaction, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
    Optimization : Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3) , and purity is ensured through column chromatography (silica gel, gradient elution). Yield improvements focus on stoichiometric ratios (1:1.2 for limiting reagents) and inert atmospheres to prevent hydrolysis .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3-sulfonation vs. C2 substitution) and piperidine integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 529.2) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism in hydrazine-carbothioamide derivatives) .
  • Infrared Spectroscopy (IR) : Identifies sulfonyl (1350–1300 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT or resazurin assays) to distinguish direct target effects from off-target cytotoxicity .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to mitigate aggregation-induced false positives .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and report activity as fold-change relative to baseline .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound’s sulfonamide and piperidine moieties?

  • Systematic Substitution : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess steric/electronic effects on receptor binding .
  • Piperidine Isosteres : Test morpholine or thiomorpholine analogs to evaluate the impact of nitrogen basicity and ring size on pharmacokinetics .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., tubulin or kinase domains) .

Q. How can researchers resolve challenges in achieving selective enzyme inhibition (e.g., kinase vs. phosphatase off-target effects)?

  • Proteome-Wide Profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify off-target interactions .
  • Metabolite Analysis : LC-MS/MS detects hydrolyzed or oxidized metabolites that may exhibit unintended activity .
  • Allosteric Modulators : Introduce bulky substituents (e.g., tert-butyl) to the piperidine ring to restrict compound flexibility and enhance selectivity .

Methodological Considerations

Q. What protocols are recommended for stability studies under physiological conditions?

  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24h, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation of the indole core .

Q. How can low aqueous solubility be addressed in in vivo studies?

  • Prodrug Design : Convert the acetamide to a phosphate ester for enhanced solubility, which is cleaved in vivo by phosphatases .
  • Liposomal Encapsulation : Use DSPC/cholesterol liposomes (70:30 molar ratio) to improve bioavailability .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates in triplicate experiments .

Q. How can bioinformatics tools enhance mechanistic understanding of the compound’s activity?

  • Pathway Analysis : Use STRING or KEGG to map putative targets (e.g., MAPK or PI3K-Akt pathways) .
  • QSAR Modeling : Train random forest models on descriptors (e.g., LogP, polar surface area) to predict toxicity thresholds .

Troubleshooting Experimental Challenges

Q. How to address low yields in the final amide coupling step?

  • Activation Reagents : Switch from TBTU to HATU for improved coupling efficiency of sterically hindered amines .
  • Microwave Assistance : Perform reactions under microwave irradiation (50°C, 30 min) to accelerate kinetics .

Q. What causes impurities in the sulfonylation step, and how are they removed?

  • Byproduct Formation : Hydrolysis of sulfonyl chloride intermediates generates sulfonic acids; suppress by strict anhydrous conditions (molecular sieves) .
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the sulfonamide product .

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